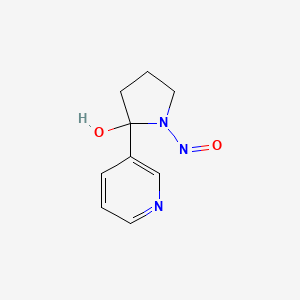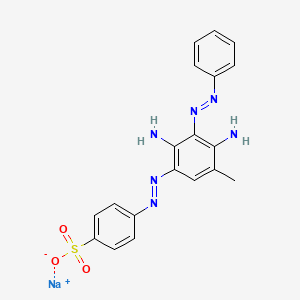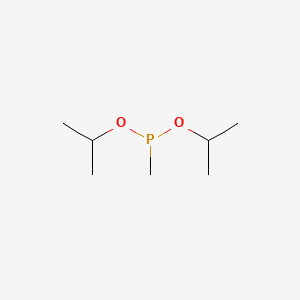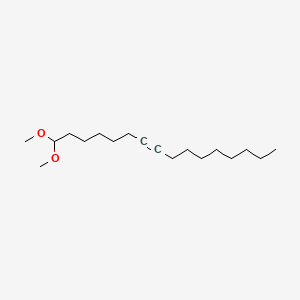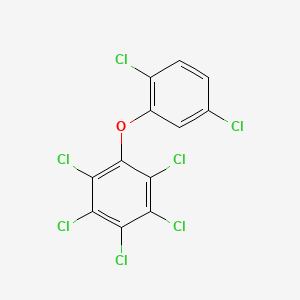
2,2',3,4,5,5',6-Heptachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) with the molecular formula C12H3Cl7O. This compound is part of a group of chemicals known for their persistence in the environment and potential for bioaccumulation. It is characterized by the presence of seven chlorine atoms attached to the diphenyl ether structure, making it highly chlorinated and stable.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. One common method is the pyrolysis of pentachlorophenol (PCP) and hexachlorobenzene (HCB) at elevated temperatures. For instance, the pyrolysis of HCB at 340°C for 6 hours can lead to the formation of various polychlorinated diphenyl ethers, including heptachlorodiphenyl ether .
Industrial Production Methods
Industrial production methods for polychlorinated diphenyl ethers often involve similar high-temperature condensation reactions. These processes are typically carried out in sealed reactors to control the reaction environment and ensure the formation of the desired chlorinated products. The use of catalysts and specific reaction conditions can further optimize the yield and purity of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized products, such as polychlorinated dibenzofurans (PCDFs).
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated diphenyl ethers.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Polychlorinated dibenzofurans (PCDFs)
Reduction: Less chlorinated diphenyl ethers
Substitution: Diphenyl ethers with different functional groups
Aplicaciones Científicas De Investigación
2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether has several scientific research applications:
Biology: Research on its bioaccumulation and toxicological effects in living organisms.
Medicine: Investigations into its potential effects on human health and its role as an environmental contaminant.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether involves its interaction with biological molecules and pathways. Due to its high chlorination, it is resistant to degradation and can persist in the environment. It can bind to cellular receptors and disrupt normal cellular functions, leading to toxic effects. The compound can also induce oxidative stress and interfere with endocrine signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: Another highly chlorinated compound with similar environmental persistence.
2,2’,3,3’,4,5,6-Heptachlorodiphenyl ether: A structural isomer with different chlorine atom positions.
Hexachlorodiphenyl ether: A less chlorinated diphenyl ether with six chlorine atoms.
Uniqueness
2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether is unique due to its specific chlorine atom arrangement, which influences its chemical properties and reactivity. Its high degree of chlorination makes it particularly stable and resistant to degradation, contributing to its persistence in the environment.
Propiedades
Número CAS |
727738-97-8 |
|---|---|
Fórmula molecular |
C12H3Cl7O |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-(2,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-4-1-2-5(14)6(3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
Clave InChI |
CFYZMYMEFYKOFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


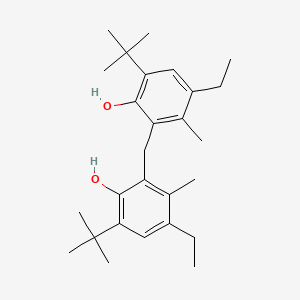

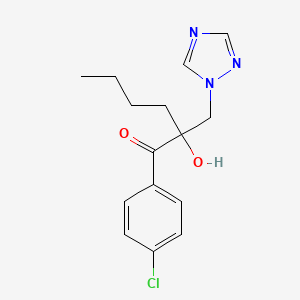
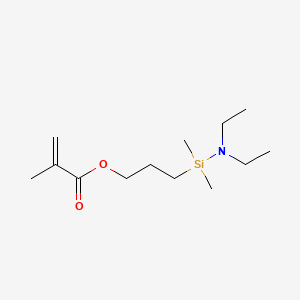
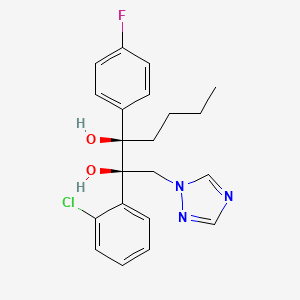
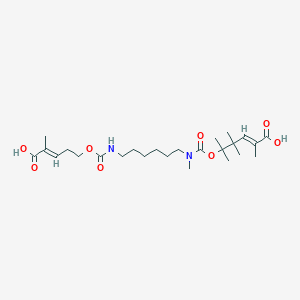
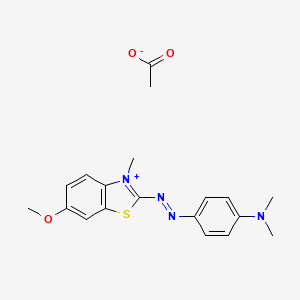

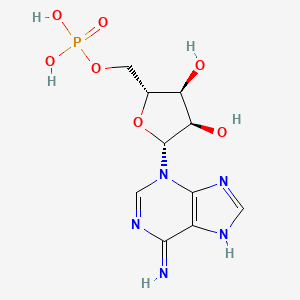
![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
